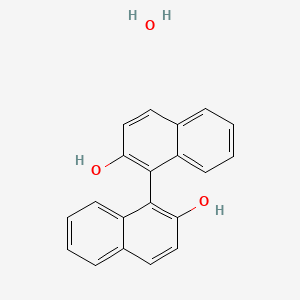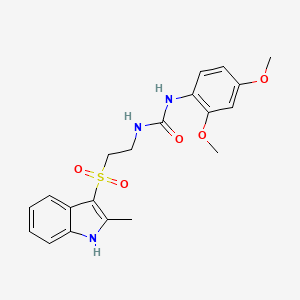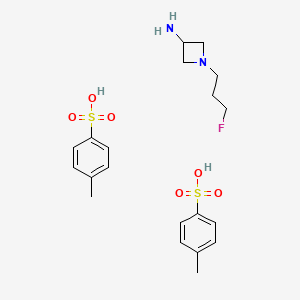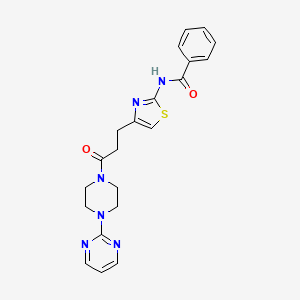![molecular formula C21H25N3O B2585905 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1024385-32-7](/img/structure/B2585905.png)
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, also known as DEPIU, is an organic compound belonging to the indole urea family. It is an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and dyes. DEPIU is an important target for research due to its potential applications in various fields, such as drug discovery and drug delivery.
Applications De Recherche Scientifique
Antitumor Activity and Molecular Docking
1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized, and its structure characterized. It demonstrated antitumor activity analyzed by MTT assay. Molecular docking into CDK4 protein suggests the compound's interaction with active site residues, rationalizing its potency in this target (Ch Hu et al., 2018).
Structural and Molecular Studies
The crystal structure of a related compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, was analyzed. The study revealed the molecular structure and hydrogen bonding, contributing to understanding the compound's biological activity (S. M. Saharin et al., 2008).
Molecular Rearrangement Studies
Research into the molecular rearrangement of related indole and imidazolinone derivatives offers insights into the synthesis pathways and structural characterization of novel compounds, potentially relevant for further therapeutic applications (A. Klásek et al., 2007).
Gelation Behavior and Molecular Design
Bis(urea)s based on a related spacer structure have been studied for their effective gelation properties. Understanding the molecular design and behavior of these low molecular weight gelators can be significant for material science applications (James P. Smith et al., 2022).
Propriétés
IUPAC Name |
1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-3-15-8-7-9-16(4-2)20(15)24-21(25)22-13-12-17-14-23-19-11-6-5-10-18(17)19/h5-11,14,23H,3-4,12-13H2,1-2H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYXMXZKBZJLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)




![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)

![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2585843.png)
![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)